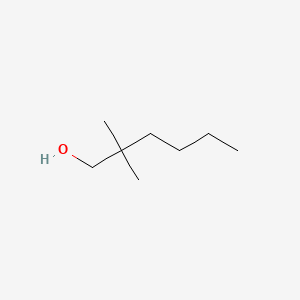

2,2-Dimethyl-1-hexanol

Overview

Description

2,2-Dimethyl-1-hexanol, also known as DMH, is a branched-chain alcohol with a molecular formula of C8H18O. It belongs to the class of compounds known as secondary alcohols, which are characterized by the presence of two hydroxyl groups on adjacent carbon atoms. DMH has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a solvent for organic reactions, as a reagent for the synthesis of other compounds, and as a substrate for enzyme-catalyzed reactions. In addition, DMH has been studied for its potential use in the treatment of certain medical conditions.

Scientific Research Applications

Vapor Pressure Studies

2,2-Dimethyl-1-hexanol has been studied in the context of its vapor pressure. Čenský et al. (2010) measured the vapor pressures of various alcohols, including 2,2-dimethyl-1-hexanol, using precision comparative ebulliometry. This research provides valuable data on the physical properties of this compound, useful for industrial applications and scientific research (Čenský et al., 2010).

Hydroamination Catalysts

Kliger et al. (1990) explored the hydroamination of alcohols, including 2,2-dimethyl-1-hexanol, on a fused iron catalyst. This study is significant for understanding the chemical behavior of this alcohol in the presence of aminating agents, which is important for chemical synthesis processes (Kliger et al., 1990).

Enantioresolution in Solid State

The enantioresolution of racemic 2,2-dimethyl-3-hexanol in the solid state was achieved by Aburaya et al. (2008) using crystalline matrices of cholamide. This research offers insights into the separation of enantiomers of similar compounds, which is critical in pharmaceutical research and chemical synthesis (Aburaya et al., 2008).

Liquid-Vapor Equilibrium Studies

Zaitri et al. (2012) investigated the vapor-liquid equilibria of binary mixtures containing alcohols like 2,2-dimethyl-1-hexanol. This study contributes to understanding the thermodynamic behavior of such mixtures, which is essential for designing distillation and separation processes in the chemical industry (Zaitri et al., 2012).

Sustainability Metrics in Catalytic Production

Patel et al.

(2015) analyzed the sustainability metrics in the catalytic production of higher alcohols from ethanol, focusing on compounds like 2,2-dimethyl-1-hexanol. This research is crucial for understanding the environmental impact and sustainability of producing such alcohols, guiding future research and industrial practices toward greener methods (Patel et al., 2015).

Combustion and Emission Characteristics

Research by Santhosh & Kumar (2021) explored the impact of 1-Hexanol, a related compound, on combustion, performance, and emission characteristics in CI engines. This study helps in understanding how such alcohols behave in combustion engines, which is valuable for developing alternative fuels and improving engine efficiency (Santhosh & Kumar, 2021).

Biofuel Applications

Poures et al. (2017) investigated 1-Hexanol as a sustainable biofuel in diesel engines. This study contributes to the development of biofuels, particularly in understanding how alcohols like 2,2-dimethyl-1-hexanol can be used as alternative energy sources in existing engine technologies (Poures et al., 2017).

Thermophysical Properties

Moosavi et al. (2016) measured the densities, viscosities, and refractive indices for binary mixtures containing 1-Hexanol. This data is essential for industrial applications where the physical properties of such mixtures are critical for process design and optimization (Moosavi et al., 2016).

properties

IUPAC Name |

2,2-dimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSDZVRLQDXOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178364 | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-hexanol | |

CAS RN |

2370-13-0 | |

| Record name | 2,2-Dimethyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

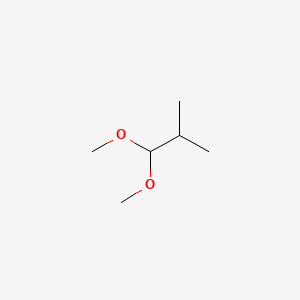

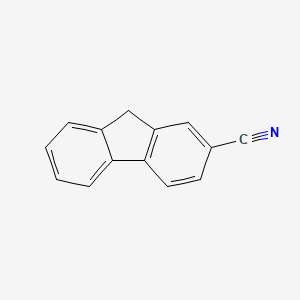

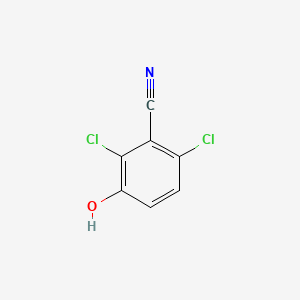

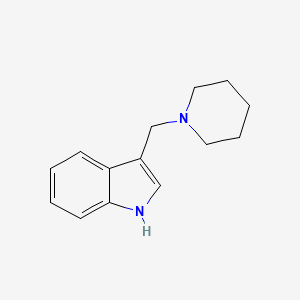

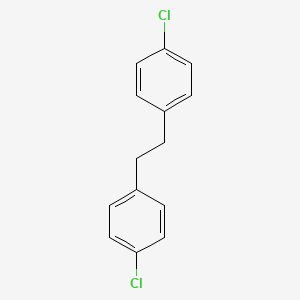

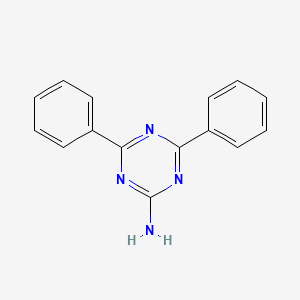

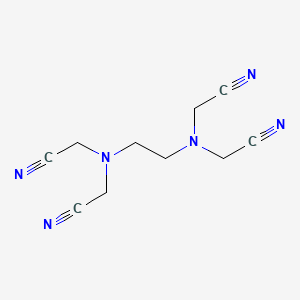

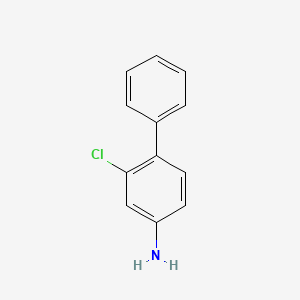

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.